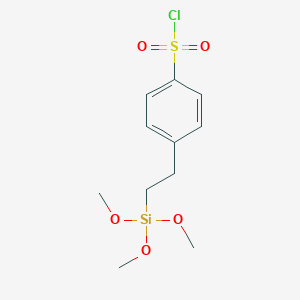

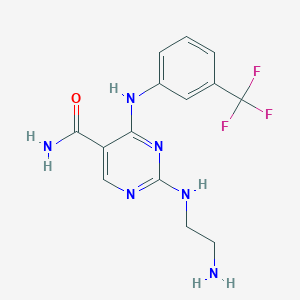

![molecular formula C27H39N3O3 B161117 Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate CAS No. 127519-17-9](/img/structure/B161117.png)

Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate

Descripción general

Descripción

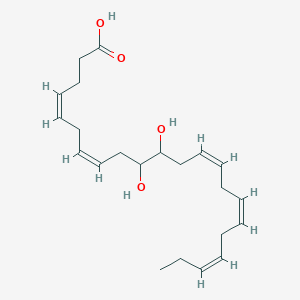

The compound you mentioned is a complex organic molecule that contains several functional groups. It has an octyl group (a long chain of 8 carbon atoms), a benzo[d][1,2,3]triazole group (a bicyclic aromatic compound containing a benzene ring fused to a triazole ring), and a hydroxyphenyl group (a phenol derivative). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzo[d][1,2,3]triazole group is a bicyclic aromatic system, which suggests that the compound could have interesting electronic properties. The presence of the hydroxyphenyl group could also introduce additional functionality, such as the ability to form hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the octyl group could make the compound more hydrophobic, while the hydroxyphenyl group could introduce some polarity. The exact properties would need to be determined experimentally .Aplicaciones Científicas De Investigación

Tinuvin 384: A Comprehensive Analysis of Scientific Research Applications

Automotive Coatings: Tinuvin 384 is utilized in the automotive industry to enhance the performance and durability of high-quality finishes. Its broad UV absorption protects light-sensitive base coats, contributing to the longevity of automotive paints .

Industrial Coatings: In industrial settings, Tinuvin 384 serves a critical role in coatings applied to various substrates, including wood and plastics, safeguarding them against UV degradation .

Liquid Formulation Advantages: The liquid form of Tinuvin 384 allows for easy incorporation into waterborne systems, which is particularly beneficial for general industrial applications such as coil and wood coatings .

Enhanced Performance with HALS Stabilizers: When used in combination with Hindered Amine Light Stabilizers (HALS) such as Tinuvin 292 or Tinuvin 123, the performance of Tinuvin 384 can be significantly enhanced, providing superior protection against light-induced degradation .

High Thermal Stability: Tinuvin 384 exhibits very high thermal stability, making it suitable for coatings that are exposed to high bake cycles and extreme environmental conditions .

Environmental Permanence: Due to its environmental permanence, Tinuvin 384 is an excellent choice for applications that require long-term exposure to harsh outdoor conditions without significant loss of efficacy .

Mecanismo De Acción

Target of Action

Tinuvin 384, also known as Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate, is primarily targeted towards ultraviolet (UV) radiation . It is a UV absorber of the hydroxyphenylbenzotriazole class . Its role is to protect sensitive substrates, such as wood and base coats, from the damaging effects of UV radiation .

Mode of Action

Tinuvin 384 absorbs UV radiation and transforms it into less harmful thermal energy . This process is facilitated by its broad UV absorption spectrum . The compound’s structure, which includes a 2H-benzo[d][1,2,3]triazole core, plays a critical role in its function as a UV absorber .

Biochemical Pathways

By absorbing UV radiation, it prevents the degradation of polymers and other materials that can occur due to photo-oxidation .

Pharmacokinetics

Its high thermal stability and environmental permanence suggest that it remains stable and effective in the environment for extended periods .

Result of Action

The primary result of Tinuvin 384’s action is the protection of sensitive materials from UV-induced degradation. This results in improved durability and longevity of the materials it is applied to . It helps prevent failures such as gloss reduction, cracking, color change, blistering, and delamination .

Action Environment

Tinuvin 384 is designed to withstand high bake cycles and extreme environmental conditions . Its effectiveness is influenced by factors such as the intensity of UV radiation in the environment and the temperature conditions it is exposed to . Its high thermal stability suggests that it remains effective even under high-temperature conditions .

Safety and Hazards

Propiedades

IUPAC Name |

octyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O3/c1-5-6-7-8-9-12-17-33-25(31)16-15-20-18-21(27(2,3)4)26(32)24(19-20)30-28-22-13-10-11-14-23(22)29-30/h10-11,13-14,18-19,32H,5-9,12,15-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAABEDPVQWFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016713 | |

| Record name | octyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Yellow viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate | |

CAS RN |

127519-17-9, 84268-23-5 | |

| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | octyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of branched and linear C7-C9 alkyl 3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]propionates | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Tinuvin 384 protect materials from UV degradation?

A1: Tinuvin 384 functions as a UV absorber, effectively shielding materials from harmful ultraviolet radiation. Its molecular structure allows it to absorb UV light and dissipate the energy harmlessly as heat, preventing photodegradation of the material it is incorporated into [, ].

Q2: What are the synergistic effects of Tinuvin 384 and SiO2 nanoparticles in enhancing weathering resistance of coatings?

A2: Research suggests that combining Tinuvin 384 with SiO2 nanoparticles in acrylic polyurethane coatings leads to synergistic effects []. The SiO2 nanoparticles act as both a reinforcing agent and a UV absorber, improving mechanical properties and weathering resistance. This combination with Tinuvin 384 results in superior performance compared to using either additive alone. The study specifically highlights a nanocomposite coating containing 2 wt% nano-SiO2, 2 wt% Tinuvin 384, and 1 wt% Tinuvin 292 as demonstrating excellent weathering and abrasion resistance [].

Q3: What are the applications of Tinuvin 384 in combination with other UV absorbers?

A3: Tinuvin 384 is often used in conjunction with other liquid UV absorbers and stabilizers to provide enhanced protection against light, oxygen, and heat degradation []. This approach allows for the creation of customized stabilizer mixtures tailored to specific material needs and environmental conditions. For instance, it can be combined with other UV absorbers like Tinuvin 292 for enhanced protection in outdoor applications [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

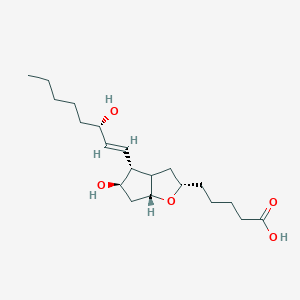

![(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B161040.png)

![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)

![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)](/img/structure/B161048.png)